DL-Methamphetamine
Overview
Description
DL-Methamphetamine, also known as deoxyephedrine or desoxyn, belongs to the class of organic compounds known as amphetamines and derivatives1. These are organic compounds containing or derived from 1-phenylpropan-2-amine1. D-methamphetamine is the more potent isomer of methamphetamine, responsible for the drug’s stimulant and euphoric effects2. It is commonly associated with illicit drug use and has a high potential for abuse and addiction2.
Synthesis Analysis
The synthesis of methamphetamine has been described in several studies32. The substances were analyzed by Raman and infrared (IR) absorption spectroscopy and by chiroptical methods, vibrational circular dichroism (VCD) and Raman optical activity (ROA)3. The obtained experimental data were supported by three different computational approaches based on density functional theory (DFT) and molecular dynamics (MD)3.
Molecular Structure Analysis
Methamphetamine exists as two optically active compounds that are enantiomers4. The form of methamphetamine that rotates polarized light to the right is termed dextrorotatory (D-methamphetamine or (S)-(+)-methamphetamine), and the form that rotates polarized light to the left is termed levorotatory (L-methamphetamine or ®-(-)-methamphetamine)4.
Chemical Reactions Analysis
Methamphetamine is a powerful central nervous system stimulant with potentially dangerous effects2. However, not all forms of methamphetamine are created equal. In pain management toxicology, it is essential to differentiate between the D- and L-isomers of methamphetamine, as they have distinct properties and implications for patients2.
Physical And Chemical Properties Analysis
Methamphetamine base is a colorless volatile oil insoluble in water6. The most common salt is the hydrochloride (CAS -51-57-0), which occurs as a white or off-white powder or as crystals soluble in water6. Illicit products mostly consist of powders, but the pure crystalline hydrochloride is known as 'ice’6.
Scientific Research Applications
Standardized Field Sobriety Tests (SFSTs) and Drug Impairment : A study by Downey et al. (2012) found that the SFSTs are not efficient in identifying the presence of low-level d-methamphetamine. They concluded that while d-methamphetamine did not significantly impair SFST performance, MDMA did impair performance significantly compared to a placebo (Downey et al., 2012).
Behavioral Studies in Animals : Kosman and Unna (1968) provided an extensive review of behavioral studies in animals, exploring the effects of chronic administration of dl-amphetamine, d-amphetamine, methamphetamine, and other stimulants. The review emphasized changes in behavior parameters during chronic drug administration (Kosman & Unna, 1968).
Effects on Human Performance and Behavior : Logan (2002) reviewed the complex effects of methamphetamine on human performance and behavior, noting stimulant effects during acute low-dose administration and disorienting effects with increased dosing and duration of use (Logan, 2002).
Neuroprotective Potential in Traumatic Brain Injury : Rau, Ziemniak, and Poulsen (2016) discussed the neuroprotective potential of low doses of methamphetamine in preclinical models of stroke and traumatic brain injury. They highlighted its neuroprotective effect when administered within 12 hours after severe traumatic brain injury in rodents (Rau, Ziemniak, & Poulsen, 2016).
Transcranial Magnetic Stimulation for Methamphetamine Addiction : A study by Su et al. (2020) explored the use of intermittent theta burst stimulation (iTBS) as a treatment for methamphetamine use disorder. iTBS was found to significantly reduce craving and improve cognition and sleep quality (Su et al., 2020).
Microglial Activation in Human Abusers : Sekine et al. (2008) reported that chronic self-administration of methamphetamine can cause reactive microgliosis in the brains of human methamphetamine abusers (Sekine et al., 2008).
Methamphetamine Abuse and Dentistry : Hamamoto and Rhodus (2009) discussed the dental management of methamphetamine users, highlighting oral health issues such as poor oral hygiene and 'Meth mouth' (Hamamoto & Rhodus, 2009).
Safety And Hazards
Methamphetamine — also known as ice or crystal meth — is a highly addictive psychostimulant drug similar to amphetamine7. It has powerful euphoric effects similar to those of cocaine. But, its use can also be life-threatening7.
Future Directions
Clinical trials examining the potential for pharmacotherapies of methamphetamine use disorder (MUD) have largely been negative8. Future studies need to address several limitations to reduce the possibility of Type II errors: small sample sizes, high dropout rates, or multiple comorbidities8. Additionally, new treatment targets, such as methamphetamine-induced disruptions in cognition and in the neuroimmune system, merit trials with agents that selectively modulate these processes8.
properties
IUPAC Name |
N-methyl-1-phenylpropan-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-9(11-2)8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWUZJCMWCOHBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3043861 | |
Record name | dl-Methamphetamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3043861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Methamphetamine | |
CAS RN |
7632-10-2, 4846-07-5 | |
Record name | (±)-Methamphetamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7632-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | DL-Methamphetamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007632102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DL-Methamphetamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403767 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | dl-Methamphetamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3043861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,α-dimethylphenethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.690 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (±)-N,α-dimethylphenethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.121 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHAMPHETAMINE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13ZT6YG5SD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.